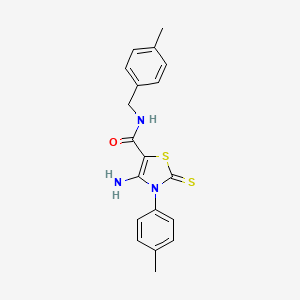![molecular formula C17H20F3N3O B2488596 4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one CAS No. 2415517-89-2](/img/structure/B2488596.png)
4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one, also known as TFB, is a synthetic compound that has gained significant attention in scientific research. TFB belongs to the class of azetidinone derivatives and has been found to have various biological activities.
作用机制
The mechanism of action of 4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has also been found to activate the immune system and induce the production of cytokines, which play a crucial role in the immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and induce the production of reactive oxygen species, leading to DNA damage and cell death. This compound has also been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response.
实验室实验的优点和局限性
One of the advantages of 4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one is its broad-spectrum activity against various biological targets. It has been found to be effective against cancer cells, bacteria, and inflammation. This compound is also relatively easy to synthesize, making it a potential candidate for drug development.
One of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound. Additionally, the mechanism of action of this compound is not fully understood, which limits its potential applications.
未来方向
There are several future directions for the research of 4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one. One potential direction is the development of this compound-based drugs for cancer therapy. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials.
Another potential direction is the use of this compound as a tool for studying cellular processes such as DNA replication and protein synthesis. This compound can be used to inhibit the activity of enzymes involved in these processes, allowing researchers to study their function and regulation.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research. It has various biological activities, including antitumor, anti-inflammatory, and antibacterial activities. This compound has the potential to be used as a tool for studying cellular processes and as a candidate for drug development. Further studies are needed to determine its full potential and limitations.
合成方法
The synthesis of 4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one involves the reaction of 3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-amine with 4,4,4-trifluoro-1-butanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using standard techniques.
科学研究应用
4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one has been found to have various biological activities, making it a potential candidate for scientific research. It has been shown to possess antitumor, anti-inflammatory, and antibacterial activities. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
4,4,4-trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O/c1-11(2)16-21-13-5-3-4-6-14(13)23(16)12-9-22(10-12)15(24)7-8-17(18,19)20/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSMCMPUXGLDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2488516.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2488518.png)
![1-(4-Fluorophenyl)-2-{1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]pyrrolidin-2-yl}ethan-1-one](/img/structure/B2488519.png)



![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2488525.png)

![1-(2-Methylphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2488527.png)
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2488530.png)
![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488531.png)
![ethyl 3-carbamoyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2488534.png)
![2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2488536.png)